An In-depth Technical Guide to (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid
An In-depth Technical Guide to (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid
Abstract: This technical guide provides a comprehensive overview of (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid, a chiral non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug discovery. Commonly known as N-Boc-D-homotyrosine, this building block is instrumental in the design of novel peptidomimetics and bioactive peptides with enhanced stability and unique conformational properties. This document details its physicochemical properties, outlines robust methodologies for its synthesis and purification, presents validated analytical techniques for quality control, and explores its applications in modern research and development. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction and Strategic Importance
(2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid, hereafter referred to as Boc-D-homotyrosine, is a synthetic derivative of the amino acid tyrosine. Its structure features three key modifications from the natural L-tyrosine:
-
Homologation: An additional methylene group (-CH₂-) is inserted between the α-carbon and the phenyl ring, extending the side chain. This structural alteration imparts increased conformational flexibility and can modify the peptide backbone's geometry, influencing receptor binding and biological activity.
-
Stereochemistry: The chiral center is in the D-configuration ((2R)). The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance against enzymatic degradation by proteases, which predominantly recognize L-amino acids[1]. This modification significantly enhances the in-vivo half-life of peptide-based therapeutics.
-
N-α-Protection: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern peptide synthesis, providing robust protection under coupling conditions while allowing for clean and efficient removal (deprotection) under mild acidic conditions[].
The strategic combination of these features makes Boc-D-homotyrosine a valuable building block for creating peptides and peptidomimetics with tailored pharmacological profiles, including improved stability, receptor affinity, and selectivity.
Physicochemical and Structural Properties
A precise understanding of the molecule's properties is fundamental for its effective use in synthesis and analysis.
| Property | Value | Source |
| Chemical Name | (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | IUPAC |
| Common Name | N-Boc-D-homotyrosine; Boc-D-hTyr-OH | - |
| CAS Number | Not definitively assigned; related compounds exist.[3] | - |
| Molecular Formula | C₁₅H₂₁NO₅ | Calculated |
| Molecular Weight | 295.33 g/mol | Calculated[1] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, Methanol); sparingly soluble in water. | [1] |
| Chirality | (2R) configuration at the α-carbon | - |
Synthesis and Purification Workflow
The synthesis of Boc-D-homotyrosine requires a multi-step process that establishes the correct stereochemistry and incorporates the necessary functional groups. A common conceptual pathway starts from a chiral precursor, such as Boc-D-aspartic acid α-benzyl ester.
Rationale for Synthetic Strategy
The chosen synthetic route must achieve three primary goals:
-
Side Chain Elongation: Introduce the 4-hydroxyphenyl ethyl moiety.
-
Stereochemical Integrity: Preserve the (R)-configuration at the α-carbon throughout the synthesis.
-
Orthogonal Protection: Ensure the Boc (amine) and carboxylic acid groups are suitable for subsequent use in solid-phase peptide synthesis (SPPS).
A plausible and efficient approach involves the Arndt-Eistert homologation or a related chain-extension reaction followed by functional group manipulations. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis of Boc-D-homotyrosine.
Detailed Synthesis Protocol (Exemplary)
Step 1: Boc-N-Protection of D-Tyrosine The synthesis can also begin with commercially available D-tyrosine. The amino group is first protected using Di-tert-butyl dicarbonate ((Boc)₂O).
-
Dissolve D-tyrosine in a 1:1 mixture of dioxane and water containing a base such as sodium carbonate or potassium carbonate.[6]
-
Cool the solution to 0°C.
-
Add a solution of (Boc)₂O in dioxane dropwise while maintaining the temperature and pH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup involves acidification to pH 3-4, followed by extraction with an organic solvent like ethyl acetate.[6]
-
The organic layer is dried and concentrated to yield Boc-D-tyrosine, which can be used for subsequent homologation steps.
Causality Note: The use of a biphasic system (dioxane/water) and a base is crucial. The base deprotonates the amino group, increasing its nucleophilicity to attack the (Boc)₂O electrophile. The Boc group is chosen for its stability in subsequent reaction conditions and its ease of removal with acid post-synthesis.[]
Step 2: Purification Purification of the final product is typically achieved via column chromatography on silica gel, followed by crystallization to obtain a high-purity solid suitable for peptide synthesis.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and especially the enantiomeric integrity of Boc-D-homotyrosine is critical for its application in drug development. A multi-pronged analytical approach is mandatory.
Identity and Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the presence of the Boc group, the aromatic ring, the extended alkyl chain, and the correct number of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the exact molecular weight and elemental composition.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection (typically at 220 nm for the peptide bond and 275 nm for the phenyl group) is the standard method for assessing chemical purity.
Enantiomeric Purity Determination
Contamination with the L-enantiomer (Boc-L-homotyrosine) can lead to the formation of diastereomeric impurities in the final peptide, which can have different biological activities and create significant regulatory challenges.[7] Therefore, precise determination of enantiomeric excess (e.e.) is non-negotiable.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Vancomycin-based CSPs) are highly effective for separating underivatized or N-protected amino acid enantiomers.[8][9]
-
Mobile Phase: A polar ionic or polar organic mode is typically used. A common mobile phase consists of an alcohol (e.g., methanol or ethanol) with a small percentage of an acidic and/or basic modifier (e.g., acetic acid and triethylamine) to improve peak shape and resolution.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Sample Preparation: Dissolve a small, accurately weighed amount of Boc-D-homotyrosine in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and a corresponding racemic standard (if available) to identify the retention times of both the D- and L-enantiomers. The D-enantiomer is typically more strongly retained on macrocyclic glycopeptide CSPs.[8]
-
Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100. A specification of >99% e.e. is common for pharmaceutical-grade amino acids.
Caption: A self-validating workflow for analytical quality control.
Applications in Research and Drug Development
The primary application of Boc-D-homotyrosine is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).[10]
Role in Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides.[10] It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.
Workflow for Incorporating Boc-D-homotyrosine in Fmoc-based SPPS:
While the Boc group is on the amino acid, the description below assumes its use within the more common Fmoc-based SPPS strategy, where it would be used as the final N-terminal residue or require a change in protection strategy. For Boc-based SPPS, the workflow is analogous but uses different deprotection and coupling reagents.
-
Resin Preparation: The synthesis starts with a resin support, to which the first C-terminal amino acid is attached.[11]
-
Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Activation & Coupling: In a separate vessel, the carboxylic acid of the incoming amino acid (in this case, Boc-D-homotyrosine, assuming it's the final residue) is activated using a coupling reagent (e.g., HBTU, HATU). This activated species is then added to the resin, and the coupling reaction forms a new peptide bond.
-
Washing: After coupling, the resin is washed thoroughly to remove excess reagents and byproducts.[10]
-
Final Cleavage & Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[12] The N-terminal Boc group would also be removed during this final TFA step.
Caption: Use of Boc-D-homotyrosine in Solid-Phase Peptide Synthesis.
Rationale for Use in Peptidomimetics
-
Enhanced Stability: As noted, the D-configuration provides resistance to proteolysis, increasing the therapeutic window of the resulting peptide.
-
Conformational Constraint and Scaffolding: The extended and more flexible side chain of homotyrosine can be used to probe receptor binding pockets, potentially identifying new interactions not possible with native tyrosine. It can serve as a scaffold for further chemical modification.[13]
-
Modulation of Pharmacokinetics: Altering the structure from a natural amino acid can change the solubility, distribution, and metabolism profile of a peptide drug.
Handling, Storage, and Safety
-
Storage: Boc-D-homotyrosine should be stored in a cool (2-8°C), dry place, away from light and moisture to prevent degradation.[14] Containers should be tightly sealed.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood to avoid inhalation of fine powder.
-
Safety: While not classified as acutely toxic, it may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed hazard information.
Conclusion
(2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid is a highly specialized chemical tool for the advanced synthesis of peptides and peptidomimetics. Its unique combination of D-stereochemistry, an extended side chain, and robust N-terminal protection provides medicinal chemists with a powerful building block to overcome common challenges in peptide drug development, namely poor enzymatic stability. The successful application of this reagent is contingent upon rigorous synthesis, purification, and analytical validation, particularly concerning its enantiomeric purity. As the demand for more stable and potent peptide therapeutics grows, the strategic use of unnatural amino acids like Boc-D-homotyrosine will continue to be a critical component of innovative drug design.
References
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CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
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Kowalska, M. A., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PLoS One, 13(7), e0200262. Retrieved from [Link]
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Wang, Y., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Med Chem Lett, 6(10), 1074-1079. Retrieved from [Link]
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Chemsrc. (n.d.). Boc-Homo-Tyrosine | CAS#:198473-94-8. Retrieved from [Link]
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O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(12), 2749-2754. Retrieved from [Link]
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Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 225-233. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-nitrophenyl)butanoic Acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]
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Next Peptide. (n.d.). (2R)-2-aMino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. Retrieved from [Link]
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MySkinRecipes. (n.d.). Boc-D-Homoserine. Retrieved from [Link]
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NIST. (n.d.). Butanoic acid, 4-hydroxy-. Retrieved from [Link]
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Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 39-46. Retrieved from [Link]
- Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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CSBio. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]
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Peptides International. (n.d.). Boc-HTyr-OH [198473-94-8]. Retrieved from [Link]
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Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1318, 1-22. Retrieved from [Link]
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Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6147. Retrieved from [Link]
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